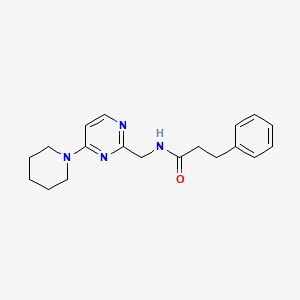
3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is a synthetic organic compound that features a phenyl group, a piperidine ring, and a pyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly tyrosine kinases, leading to changes in their activity . This interaction could potentially inhibit the activity of these kinases, thereby affecting the signaling pathways they regulate.
Biochemical Pathways
Based on the potential inhibition of tyrosine kinases, it can be inferred that the compound may affect pathways regulated by these kinases, such as the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.
Attachment of the Phenyl Group: The phenyl group is incorporated through a Friedel-Crafts acylation reaction, using benzoyl chloride and an appropriate catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the phenyl group and the pyrimidine-piperidine intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyrimidine rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)propanamide: Similar structure but with a morpholine ring instead of a piperidine ring.
3-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propanamide: Contains a pyrrolidine ring instead of a piperidine ring.
3-phenyl-N-((4-(piperazin-1-yl)pyrimidin-2-yl)methyl)propanamide: Features a piperazine ring instead of a piperidine ring.
Uniqueness
3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is unique due to the presence of the piperidine ring, which may confer specific biological activities and pharmacokinetic properties. The combination of the phenyl, piperidine, and pyrimidine moieties provides a distinct chemical scaffold that can be further modified to enhance its therapeutic potential.
Properties
IUPAC Name |
3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-8,11-12H,2,5-6,9-10,13-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXOPUNFALWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2514005.png)
![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)
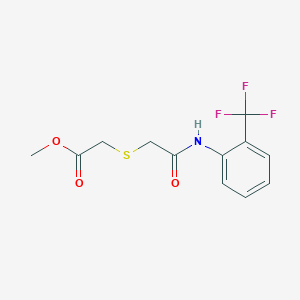
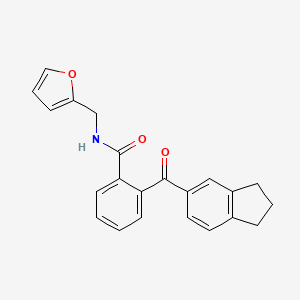
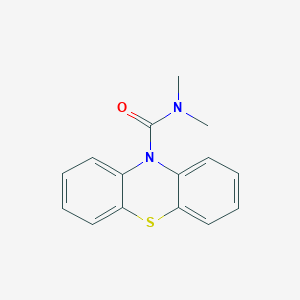
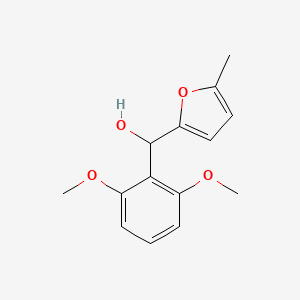
![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)
![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)
